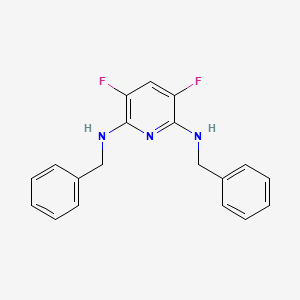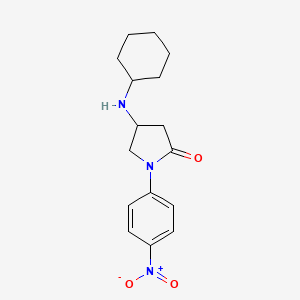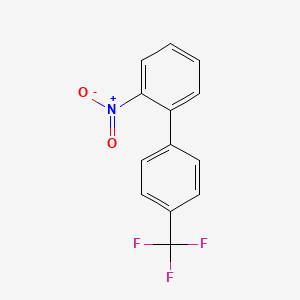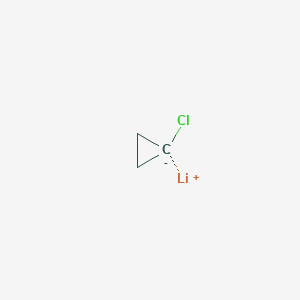
N~2~,N~6~-Dibenzyl-3,5-difluoropyridine-2,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~,N~6~-Dibenzyl-3,5-difluoropyridine-2,6-diamine is a chemical compound with the molecular formula C19H17F2N3 and a molecular weight of 325.355 g/mol . This compound is characterized by the presence of two benzyl groups attached to the nitrogen atoms at positions 2 and 6 of a pyridine ring, which is further substituted with fluorine atoms at positions 3 and 5. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N2,N~6~-Dibenzyl-3,5-difluoropyridine-2,6-diamine typically involves the reaction of 2,3,5,6-tetrafluoropyridine with benzylamine under specific conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the substitution of fluorine atoms with benzyl groups.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: N2,N~6~-Dibenzyl-3,5-difluoropyridine-2,6-diamine undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
N~2~,N~6~-Dibenzyl-3,5-difluoropyridine-2,6-diamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N2,N~6~-Dibenzyl-3,5-difluoropyridine-2,6-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and disrupting cellular processes .
Comparación Con Compuestos Similares
3,5-Difluoropyridine-2,6-diamine: This compound is structurally similar but lacks the benzyl groups, resulting in different chemical and biological properties.
2,6-Diamino-3,5-difluoropyridine: Another similar compound with different substituents on the nitrogen atoms, leading to variations in reactivity and applications.
Uniqueness: N2,N~6~-Dibenzyl-3,5-difluoropyridine-2,6-diamine is unique due to the presence of benzyl groups, which enhance its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.
Propiedades
Número CAS |
247069-28-9 |
|---|---|
Fórmula molecular |
C19H17F2N3 |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
2-N,6-N-dibenzyl-3,5-difluoropyridine-2,6-diamine |
InChI |
InChI=1S/C19H17F2N3/c20-16-11-17(21)19(23-13-15-9-5-2-6-10-15)24-18(16)22-12-14-7-3-1-4-8-14/h1-11H,12-13H2,(H2,22,23,24) |
Clave InChI |
RKJXKBKRSIXXML-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC2=C(C=C(C(=N2)NCC3=CC=CC=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Silane, [2,2-bis(ethylthio)ethenyl]trimethyl-](/img/structure/B14241491.png)

![2-Pyridin-2-yl-6-[10-(6-pyridin-2-ylpyridin-2-yl)anthracen-9-yl]pyridine](/img/structure/B14241499.png)
![1,1'-[1,4-Phenylenebis(methylene)]bis(1,4,7-triazonane)](/img/structure/B14241504.png)
![9-[4-(4-Ethenylphenyl)butyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14241508.png)





![1-Ethoxy-4-[2-(4-octylphenyl)ethenyl]benzene](/img/structure/B14241533.png)

